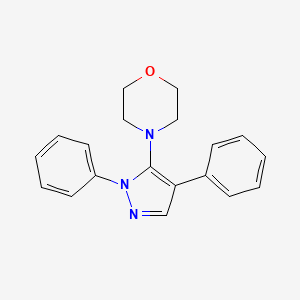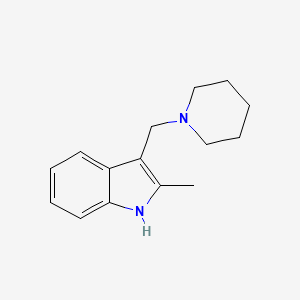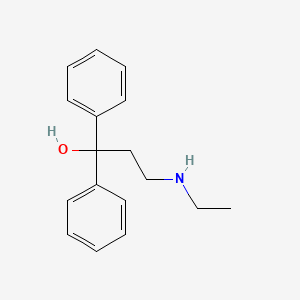
1-Propanol, 1,1-diphenyl-3-(ethylamino)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Propanol, 1,1-diphenyl-3-(ethylamino)- is an organic compound with the molecular formula C17H21NO It is a derivative of 1-propanol, where the hydrogen atoms on the first carbon are replaced by two phenyl groups, and the hydrogen atom on the third carbon is replaced by an ethylamino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanol, 1,1-diphenyl-3-(ethylamino)- typically involves the reaction of 1,1-diphenyl-3-chloropropane with ethylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution of the chlorine atom with the ethylamino group. The reaction is typically conducted under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of 1-Propanol, 1,1-diphenyl-3-(ethylamino)- can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, which can improve the yield and purity of the final product. Additionally, the use of catalysts, such as palladium on carbon, can enhance the reaction rate and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
1-Propanol, 1,1-diphenyl-3-(ethylamino)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone, 1,1-diphenyl-3-(ethylamino)-2-propanone.
Reduction: Reduction of the compound can lead to the formation of 1,1-diphenyl-3-(ethylamino)-1-propanol.
Substitution: The ethylamino group can be substituted with other nucleophiles, such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: 1,1-diphenyl-3-(ethylamino)-2-propanone.
Reduction: 1,1-diphenyl-3-(ethylamino)-1-propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-Propanol, 1,1-diphenyl-3-(ethylamino)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials, such as polymers and resins.
Wirkmechanismus
The mechanism of action of 1-Propanol, 1,1-diphenyl-3-(ethylamino)- involves its interaction with specific molecular targets, such as enzymes or receptors. The ethylamino group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition or activation of the enzyme’s activity. Additionally, the phenyl groups can engage in π-π interactions with aromatic residues, further stabilizing the compound’s binding to its target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1-Diphenyl-2-propanol: Similar structure but lacks the ethylamino group.
1,1-Diphenyl-3-(methylamino)-1-propanol: Similar structure but with a methylamino group instead of an ethylamino group.
1,1-Diphenyl-3-(dimethylamino)-1-propanol: Similar structure but with a dimethylamino group.
Uniqueness
1-Propanol, 1,1-diphenyl-3-(ethylamino)- is unique due to the presence of the ethylamino group, which imparts distinct chemical and biological properties. The ethylamino group enhances the compound’s ability to interact with biological targets, making it a valuable tool in medicinal chemistry and drug development.
Eigenschaften
CAS-Nummer |
4320-43-8 |
|---|---|
Molekularformel |
C17H21NO |
Molekulargewicht |
255.35 g/mol |
IUPAC-Name |
3-(ethylamino)-1,1-diphenylpropan-1-ol |
InChI |
InChI=1S/C17H21NO/c1-2-18-14-13-17(19,15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,18-19H,2,13-14H2,1H3 |
InChI-Schlüssel |
MJQFAUALLQAQFY-UHFFFAOYSA-N |
Kanonische SMILES |
CCNCCC(C1=CC=CC=C1)(C2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


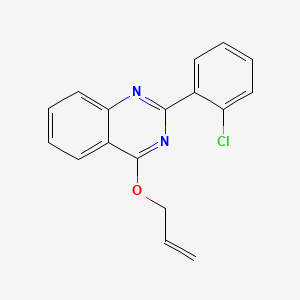
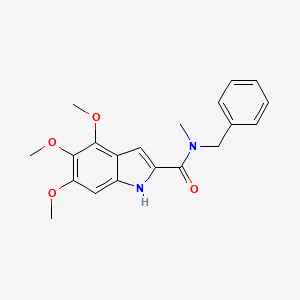
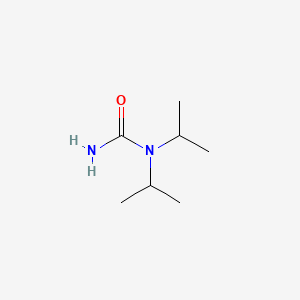

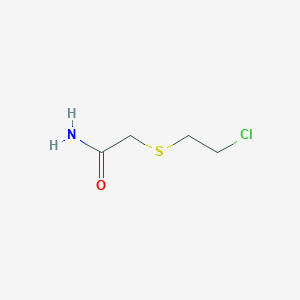
![(5-chloro-1H-indol-2-yl)-[4-(3-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B14157255.png)
![N-(4-methylphenyl)-2,2-dioxo-3,4-dihydropyrido[2,1-c][1,2,4]thiadiazine-7-carboxamide](/img/structure/B14157259.png)
![3-Amino-5-[[4-(dimethylamino)phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B14157265.png)
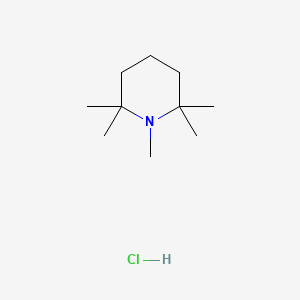
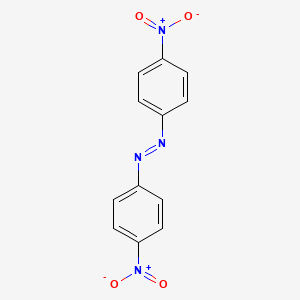
![[3,4,5-trihydroxy-6-[1-hydroxy-6-oxo-3,4,5-tris[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]hexan-2-yl]oxyoxan-2-yl]methyl dihydrogen phosphate](/img/structure/B14157283.png)
